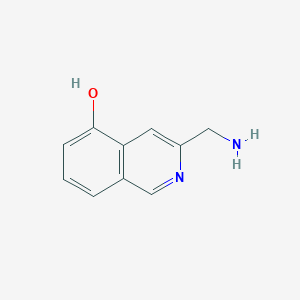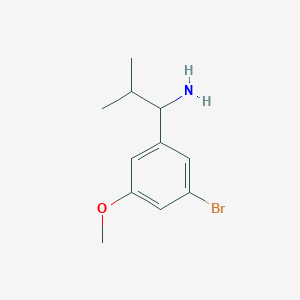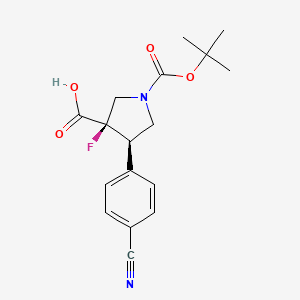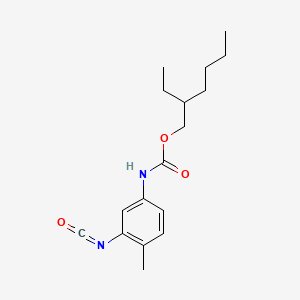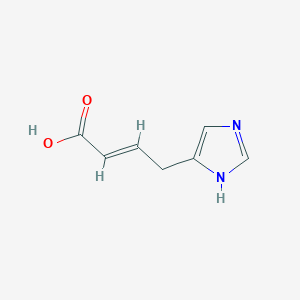![molecular formula C12H21N3O3 B12977053 2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester](/img/structure/B12977053.png)
2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[34]octane-2-carboxylate is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes a tert-butyl group, a methoxyimino group, and a diazaspirooctane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups and spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate include other spirocyclic compounds and those with similar functional groups, such as:
Uniqueness
The uniqueness of tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate lies in its combination of a spirocyclic structure with a tert-butyl group and a methoxyimino group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C12H21N3O3 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl (5Z)-5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-11(2,3)18-10(16)15-7-12(8-15)6-13-5-9(12)14-17-4/h13H,5-8H2,1-4H3/b14-9+ |
InChI Key |
ZHRGVNZSFKXDKB-NTEUORMPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC\2(C1)CNC/C2=N\OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)
![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)
![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride](/img/structure/B12976984.png)
